2-(methylthio)furan
Overview
Description
2-(methylthio)furan: is an organic compound with the molecular formula C6H8OS . It is also known by other names such as Furfuryl methyl sulfide and 2-Furfuryl methyl sulfide . This compound belongs to the class of heterocyclic aromatic compounds, characterized by a five-membered ring containing one oxygen atom and four carbon atoms.
Mechanism of Action
Target of Action
This compound, also known as “2-(methylthio)furan”, is a furan derivative . Furan derivatives are known to have a wide range of biological and pharmacological properties
Mode of Action
It’s worth noting that furan derivatives have been found to exhibit a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities . The specific interactions of “Furan, 2-(methylthio)-” with its targets that result in these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic effects
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects . The specific molecular and cellular effects of “Furan, 2-(methylthio)-” that result in these therapeutic effects are currently unknown and may be a topic of future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 2-(methylthio)furan, can be achieved through various methods. One common approach involves the Paal-Knorr synthesis , which utilizes 1,4-dicarbonyl compounds as precursors . Another method is the Feist-Benary synthesis , which involves the reaction of α-haloketones with β-dicarbonyl compounds . Additionally, silver-catalyzed reactions of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol have been reported .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes. For instance, the copper-catalyzed synthesis of furans has been widely studied . These methods typically involve the use of metal catalysts such as gold, silver, rhodium, and palladium to facilitate the formation of the furan ring .
Chemical Reactions Analysis
Types of Reactions: 2-(methylthio)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction reactions can be carried out using in the presence of a .
Substitution: Substitution reactions often involve using reagents like or .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
2-(methylthio)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceutical agents with therapeutic properties.
Comparison with Similar Compounds
2-(methylthio)furan can be compared with other similar compounds such as:
- Furfuryl alcohol
- 2-Furyl methyl ketone
- 2-Methylfuran
Uniqueness: What sets this compound apart is its methylthio group , which imparts unique chemical properties and reactivity. This functional group enhances its lipophilicity and electron-donating ability , making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylsulfanylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUVXCNWQTHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156992 | |
Record name | Furan, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-38-9 | |
Record name | Furan, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2-(methylthio)furan in coffee relate to the roasting process?
A1: [] Research indicates that this compound is one of the major volatile compounds detected in coffee after the roasting process. Specifically, spouted bed roasting (SBR) followed by cryo-assisted cooling and grinding was found to retain higher concentrations of this compound compared to conventional drum roasting (CDR). This suggests that the specific roasting method can significantly influence the presence and concentration of this compound in the final coffee product. You can read more about this in the paper titled "Theoretical and Experimental Studies on Cryo-assisted Spouted bed Roasting of coffee beans." []
Q2: How does the dipole moment of this compound compare to its structural analogs containing other chalcogens?
A2: [] Studies on the electric dipole moments of various heterocyclic compounds revealed that the mesomeric moment, which reflects the electron delocalization within the ring, follows a specific order: thiophene > selenophene > tellurophene > furan. This suggests that the nature of the heteroatom within the ring significantly influences the electron distribution and consequently the dipole moment. The study further examined the conformational aspects of 2-substituted derivatives of these heterocycles, including this compound, providing insights into the spatial arrangement of the substituent groups and their impact on the overall molecular properties. This research can be found in the paper "A comparative study of electric dipole moments of 2-substituted derivatives of furan, thiophen, selenophen, and tellurophen". []
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